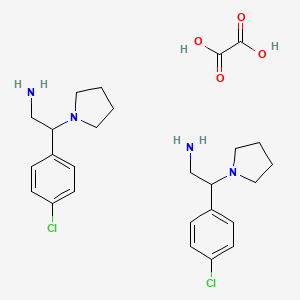![molecular formula C8H15ClN2O B1389143 2,7-Diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1187173-43-8](/img/structure/B1389143.png)
2,7-Diazaspiro[4.5]decan-1-one hydrochloride
Overview
Description
2,7-Diazaspiro[4.5]decan-1-one Hydrochloride is a reagent used in the discovery of a potent small-molecule inhibitor of WNT signaling . It has a molecular formula of C8H15ClN2O and a molecular weight of 190.67 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCl.O=C1NCCC12CCCNC2 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 190.67 and a molecular formula of C8H15ClN2O . The compound’s SMILES string isCl.O=C1NCCC12CCCNC2 .
Safety and Hazards
The safety information for 2,7-Diazaspiro[4.5]decan-1-one hydrochloride indicates that it is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary targets of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride are TYK2 and JAK1 . These are key enzymes involved in the signaling pathways of various cytokines and growth factors. They play a crucial role in immune response, cell growth, and survival .
Mode of Action
This compound acts as a selective inhibitor of TYK2 and JAK1 . It binds to these enzymes, preventing them from phosphorylating downstream targets. This inhibits the activation of the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of TYK2 and JAK1 affects several biochemical pathways. It primarily impacts the JAK-STAT signaling pathway , which is involved in immune response, cell proliferation, and apoptosis . By inhibiting this pathway, the compound can modulate immune responses and potentially halt the proliferation of certain cells .
Pharmacokinetics
This suggests that the compound is well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
The inhibition of TYK2 and JAK1 by this compound leads to a decrease in the expression of related genes and the formation of Th1, Th2, and Th17 cells . This can result in a significant anti-inflammatory effect , making the compound potentially useful in the treatment of inflammatory disorders .
Action Environment
The action, efficacy, and stability of 2,7-Diazaspiro[45]decan-1-one Hydrochloride can be influenced by various environmental factorsIt is stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen, moisture, or extreme temperatures .
Biochemical Analysis
Biochemical Properties
2,7-Diazaspiro[4.5]decan-1-one hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific signaling pathways. It has been identified as a potent small-molecule inhibitor of WNT signaling, which is crucial in various cellular processes, including cell proliferation and differentiation . The compound interacts with enzymes and proteins involved in the WNT signaling pathway, such as glycogen synthase kinase 3 beta and beta-catenin. These interactions inhibit the phosphorylation and degradation of beta-catenin, leading to the accumulation of beta-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target gene expression.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of WNT signaling can lead to altered cell proliferation and differentiation, impacting processes such as embryonic development, tissue regeneration, and cancer progression . Additionally, this compound has been observed to induce necroptosis, a form of programmed cell death, in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules in the WNT signaling pathway. By inhibiting glycogen synthase kinase 3 beta, the compound prevents the phosphorylation and subsequent degradation of beta-catenin. This leads to the stabilization and accumulation of beta-catenin in the cytoplasm, which then translocates to the nucleus to activate the transcription of WNT target genes . Additionally, this compound has been identified as a receptor-interacting protein kinase 1 inhibitor, which blocks the activation of necroptosis pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions . Long-term exposure to this compound can lead to sustained inhibition of WNT signaling and prolonged induction of necroptosis in susceptible cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits WNT signaling without causing significant toxicity. At higher doses, it can induce adverse effects, including necroptosis and inflammation . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a WNT signaling inhibitor. The compound interacts with enzymes such as glycogen synthase kinase 3 beta, affecting metabolic flux and metabolite levels within the cell . Additionally, its inhibition of receptor-interacting protein kinase 1 influences necroptosis pathways, impacting cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and stability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with glycogen synthase kinase 3 beta and beta-catenin . Its subsequent translocation to the nucleus allows it to activate WNT target gene expression. Additionally, the compound’s inhibition of receptor-interacting protein kinase 1 occurs in the cytoplasm, leading to the induction of necroptosis .
Properties
IUPAC Name |
2,9-diazaspiro[4.5]decan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-8(3-5-10-7)2-1-4-9-6-8;/h9H,1-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBYELXEGPPFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662893 | |
| Record name | 2,7-Diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187173-43-8 | |
| Record name | 2,7-Diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-diazaspiro[4.5]decan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine](/img/structure/B1389069.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride](/img/structure/B1389075.png)






